molecular formula C10H20O B6152719 2-cyclooctylethan-1-ol CAS No. 4744-93-8

2-cyclooctylethan-1-ol

Cat. No.: B6152719
CAS No.: 4744-93-8
M. Wt: 156.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclooctylethan-1-ol is an organic compound with the molecular formula C10H20O. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclooctylethan-1-ol can be synthesized through various methods, including the reduction of carbonyl compounds and the hydrolysis of alkyl halides. One common laboratory method involves the reduction of a corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the hydrolysis of an alkyl halide in the presence of a strong base like sodium hydroxide (NaOH) .

Industrial Production Methods: . These processes typically require high pressures, high temperatures, and suitable catalysts to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-Cyclooctylethan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-cyclooctylethan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    2-Cyclohexylethan-1-ol: Similar in structure but with a cyclohexyl group instead of a cyclooctyl group.

    Cyclohexaneethanol: Another similar compound with a cyclohexyl group and an ethanol moiety.

Uniqueness: 2-Cyclooctylethan-1-ol is unique due to its cyclooctyl group, which imparts different steric and electronic properties compared to its cyclohexyl analogs. These differences can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

4744-93-8

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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